Kinase Inhibition Selectivity Profile vs. Bcr-Abl Tyrosine Kinase
While direct IC50 data for the target compound is not publicly available, virtual screening of related bicyclic pyrimido[1,2-a][1,3,5]triazinones identified Bcr-Abl tyrosine kinase as a potential target [1]. The 3-cyclohexyl substitution in the target compound is a key differentiator; similar bulky, hydrophobic groups at this position in analogous kinase inhibitors have been shown to enhance binding affinity and selectivity for the inactive DFG-out conformation of Bcr-Abl, a mechanism exploited by clinical agents like imatinib. This suggests the target compound may possess a distinct kinase inhibition profile compared to analogs with smaller or more polar substituents at position 3, warranting its selection for profiling panels over generic alternatives.
| Evidence Dimension | Predicted Kinase Target |
|---|---|
| Target Compound Data | Bcr-Abl tyrosine kinase (predicted target) |
| Comparator Or Baseline | Pyrimidotriazinone analogs with varied substituents (class-level observation) |
| Quantified Difference | Not available; inference based on structural class |
| Conditions | Virtual screening (INVDOCK, PharmMapper, Reverse Screen 3D) |
Why This Matters
Selection of the target compound over random analogs is justified for focused Bcr-Abl kinase inhibitor discovery, based on the scaffold's computationally predicted target profile.
- [1] N. Sachdeva. Synthesis and biological investigation of pyrimido[1,2-a][1,3,5]triazine and its analogues. Ph.D. Thesis, National University of Singapore, 2011. View Source
